![molecular formula C16H11Cl2N3O6 B2374109 2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate CAS No. 878722-32-8](/img/structure/B2374109.png)
2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate
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Overview
Description
2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of nitroimidazole and chromene, which are known for their biological activities.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research into similar nitroimidazole derivatives and related heterocyclic compounds illustrates the chemical reactivity and potential for creating novel substances with valuable properties. For example, the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions showcases a pathway for synthesizing nitroimidazoles with trisubstituted ethylenic double bonds, demonstrating the versatility of nitroimidazole compounds in organic synthesis (Crozet et al., 1985).
Pharmacological Potential
The study on the synthesis and antibacterial activities of some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives reveals the pharmacological potential of nitroimidazole-based compounds. These derivatives were found to exhibit notable antimicrobial activities, suggesting the relevance of such structures in developing new antibacterial agents (Demirayak et al., 1999).
Corrosion Inhibition
Compounds with pyranpyrazole structures have been evaluated as corrosion inhibitors, offering insights into the application of heterocyclic compounds in industrial processes. Such studies indicate the potential of related compounds in protecting metals from corrosion, contributing to material science and industrial chemistry (Dohare et al., 2017).
Molecular Design and Drug Synthesis
The biology-oriented drug synthesis (BIODS) approach applied to derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate underscores the compound's relevance in drug discovery. This study emphasizes the role of structural modification in enhancing biological activity, particularly in inhibiting β-glucuronidase, an enzyme relevant in certain diseases and drug metabolism processes (Salar et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For example, some imidazole derivatives inhibit the synthesis of bacterial DNA, thereby interfering with their growth and reproduction .
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially include reduced inflammation, inhibited tumor growth, eradication of bacterial or viral infections, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s solubility in water and other polar solvents could potentially influence its stability and efficacy in different environments .
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O6/c1-8-19-7-13(21(24)25)20(8)2-3-26-15(22)11-5-9-4-10(17)6-12(18)14(9)27-16(11)23/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKZJIBSBGWYDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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